2-Cyano-6-methoxybenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyano-6-methoxybenzothiazole has evolved over time, with methods ranging from starting with p-anisidine to employing commercially available 2-amino-6-methoxybenzothiazole for one-step access. Recent advancements have introduced efficient three-step synthesis processes and novel approaches via Cu-catalyzed cyanation, demonstrating scalability and operational benignity (Würfel et al., 2012); (Shahmoradi & Amani, 2018).
Molecular Structure Analysis
Computational studies using density functional theory (DFT) have been crucial in delineating the most stable conformation of 2-Cyano-6-methoxybenzothiazole. These studies help understand the molecular structure at an atomic level, facilitating insights into its reactivity and properties (Shahmoradi & Amani, 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-Cyano-6-methoxybenzothiazole includes its use in the synthesis of Firefly luciferin through reactions with D-cysteine to afford D-luciferin at room temperature in nearly quantitative yield. This showcases its role as a versatile building block in chemiluminescence-based applications and its potential in synthetic organic chemistry (Meroni et al., 2009).
Scientific Research Applications
Synthesis of Firefly Luciferin
- Scientific Field : Biochemistry and Bioluminescence Studies .
- Application Summary : 2-Cyano-6-methoxybenzothiazole is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical . Firefly luciferin is a common substrate in biological imaging that originates from some insects and is widely applied in life sciences .
- Methods of Application : The chemical preparation of firefly luciferin has been described previously . In particular, 2-cyano-6-methoxybenzothiazole has been converted to 2-cyano-6-hydroxybenzothiazole followed by the reaction with cysteine . The title compound was prepared in one step from commercially available 2-amino-6-methoxybenzothiazole by using the Sandmeyer cyanation reaction .
- Results or Outcomes : The result enabled the effective synthesis of firefly luciferin from this amino compound through three steps in 36% overall yield .
Preparation of 1,2,4-Oxadiazole EthR Inhibitors
- Scientific Field : Medicinal Chemistry and Drug Discovery .
- Application Summary : 2-Cyano-6-methoxybenzothiazole is also a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors used in the effort to improve the sensitivity of the human pathogen Mycobacterium tuberculosis .
Synthesis of Firefly Luciferin
- Scientific Field : Biochemistry and Bioluminescence Studies .
- Application Summary : 2-Cyano-6-methoxybenzothiazole is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical . Firefly luciferin is a common substrate in biological imaging that originates from some insects and is widely applied in life sciences .
- Methods of Application : The chemical preparation of firefly luciferin has been described previously . In particular, 2-cyano-6-methoxybenzothiazole has been converted to 2-cyano-6-hydroxybenzothiazole followed by the reaction with cysteine . The title compound was prepared in one step from commercially available 2-amino-6-methoxybenzothiazole by using the Sandmeyer cyanation reaction .
- Results or Outcomes : The result enabled the effective synthesis of firefly luciferin from this amino compound through three steps in 36% overall yield .
Preparation of 1,2,4-Oxadiazole EthR Inhibitors
- Scientific Field : Medicinal Chemistry and Drug Discovery .
- Application Summary : 2-Cyano-6-methoxybenzothiazole is also a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors used in the effort to improve the sensitivity of the human pathogen Mycobacterium tuberculosis .
Synthesis of Firefly Luciferin
- Scientific Field : Biochemistry and Bioluminescence Studies .
- Application Summary : 2-Cyano-6-methoxybenzothiazole is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical . Firefly luciferin is a common substrate in biological imaging that originates from some insects and is widely applied in life sciences .
- Methods of Application : The chemical preparation of firefly luciferin has been described previously . In particular, 2-cyano-6-methoxybenzothiazole has been converted to 2-cyano-6-hydroxybenzothiazole followed by the reaction with cysteine . The title compound was prepared in one step from commercially available 2-amino-6-methoxybenzothiazole by using the Sandmeyer cyanation reaction .
- Results or Outcomes : The result enabled the effective synthesis of firefly luciferin from this amino compound through three steps in 36% overall yield .
Preparation of 1,2,4-Oxadiazole EthR Inhibitors
Safety And Hazards
properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWDWBYQOFXKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321545 | |
Record name | 2-Cyano-6-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-methoxybenzothiazole | |
CAS RN |
943-03-3 | |
Record name | 943-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-6-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-methoxy benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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